molecular formula C14H19NO2 B2625721 2-(3,4-Dimethoxyphenyl)-2-ethylbutanenitrile CAS No. 92500-44-2

2-(3,4-Dimethoxyphenyl)-2-ethylbutanenitrile

Katalognummer: B2625721
CAS-Nummer: 92500-44-2
Molekulargewicht: 233.311
InChI-Schlüssel: OUIZGIDKSQXOMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3,4-Dimethoxyphenyl)-2-ethylbutanenitrile is a chemical compound with the CAS Registry Number 92500-44-2. It has a molecular formula of C14H19NO2 and a molecular weight of 233.31 g/mol. Its structure features a benzonitrile core substituted with 3,4-dimethoxy groups and an ethylbutane chain, as represented by the SMILES notation CCC(CC)(C1=CC=C(OC)C(OC)=C1)C#N . This compound is provided as a high-purity material for research and development purposes. In synthetic chemistry, molecules containing the 3,4-dimethoxyphenyl scaffold are of significant interest as intermediates and building blocks for the synthesis of more complex, biologically active molecules . For instance, related structural motifs are found in compounds studied for their potential effects on the nervous system . As a nitrile-containing derivative, 2-(3,4-Dimethoxyphenyl)-2-ethylbutanenitrile offers a versatile functional group for further chemical transformations in medicinal chemistry and drug discovery research. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Please note that this product may require cold-chain transportation to ensure stability.

Eigenschaften

IUPAC Name

2-(3,4-dimethoxyphenyl)-2-ethylbutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-5-14(6-2,10-15)11-7-8-12(16-3)13(9-11)17-4/h7-9H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUIZGIDKSQXOMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C#N)C1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-2-ethylbutanenitrile can be achieved through several methods. One common approach involves the reaction of 3,4-dimethoxybenzaldehyde with ethylmagnesium bromide to form the corresponding alcohol, which is then converted to the nitrile via dehydration using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) in the presence of a base .

Industrial Production Methods

On an industrial scale, the production of 2-(3,4-Dimethoxyphenyl)-2-ethylbutanenitrile may involve optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

2-(3,4-Dimethoxyphenyl)-2-ethylbutanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, catalytic hydrogenation, mild to moderate temperatures.

    Substitution: HNO3, Br2, sulfuric acid (H2SO4) as a catalyst.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Primary amines.

    Substitution: Nitro or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

  • Synthesis of Muscle Relaxants : 2-(3,4-Dimethoxyphenyl)-2-ethylbutanenitrile serves as an intermediate in the synthesis of papaverine, a well-known muscle relaxant used clinically for various cardiovascular conditions .
  • Diterpene Synthesis : It has been employed in the synthesis of nimbidiol, a modified diterpene that exhibits potential therapeutic properties .

Organic Chemistry

  • Diaryquinoline Derivatives : The compound is utilized in synthesizing diarylquinoline derivatives, which are important for drug design due to their enhanced lipophilicity and permeability .
  • Acrylonitrile Synthesis : It is also involved in synthesizing (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile, showcasing its versatility in organic synthesis .

Case Study 1: Synthesis of Papaverine

In a study focusing on the synthesis of papaverine from 2-(3,4-Dimethoxyphenyl)-2-ethylbutanenitrile, researchers demonstrated the efficiency of the synthetic route involving multiple reaction steps that maintain high yields and purity. The final product was characterized using NMR and mass spectrometry to confirm its structure .

Case Study 2: Diarylquinoline Derivatives

A recent investigation highlighted the synthesis of a novel diarylquinoline derivative using 2-(3,4-Dimethoxyphenyl)-2-ethylbutanenitrile as a precursor. The resulting compound exhibited promising biological activity against specific cancer cell lines, indicating its potential as a lead compound for further drug development .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Verapamil (Antiarrhythmic Agent)

Structure: Verapamil (IUPAC: 2-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile) shares the 3,4-dimethoxyphenyl and nitrile motifs with the target compound but incorporates additional substituents, including a tertiary amine and a second dimethoxyphenyl group . Biological Activity: Verapamil’s antiarrhythmic activity arises from its inhibition of L-type calcium channels. The tertiary amine and bulky substituents are critical for binding to ion channels. Key Differences:

  • The target compound lacks Verapamil’s tertiary amine and second dimethoxyphenyl group, likely reducing its affinity for calcium channels.
  • The simpler structure of 2-(3,4-Dimethoxyphenyl)-2-ethylbutanenitrile may offer improved metabolic stability due to fewer metabolically labile groups.

Curcumin Analogs (Antioxidant and Enzyme Inhibitors)

Structure: Curcumin derivatives such as (E)-2-(3,4-dimethoxybenzylidene)-5-((E)-3-(3,4-dimethoxyphenyl)acryloyl)cyclopentanone (3e) share the 3,4-dimethoxyphenyl group but feature a cyclopentanone or cyclohexanone backbone instead of a nitrile . Biological Activity:

  • Antioxidant Capacity: Compounds like 3e and 3d exhibit strong free radical scavenging, attributed to the conjugated dienone system and methoxy groups.
  • Enzyme Inhibition : Derivatives with dimethoxyphenyl groups show potent ACE, tyrosinase, and HIV-1 protease inhibition.
    Key Differences :
  • The nitrile group in the target compound may reduce antioxidant efficacy compared to the α,β-unsaturated ketones in curcumin analogs.
  • The absence of a cycloketone backbone could limit interactions with enzymes like tyrosinase or HIV-1 protease.

Comparative Data Table

Compound Molecular Weight Key Functional Groups Biological Activities Toxicity Profile
2-(3,4-Dimethoxyphenyl)-2-ethylbutanenitrile 249.3 (estimated) Nitrile, ethyl, 3,4-dimethoxyphenyl Not reported in evidence Not available
Verapamil 454.6 Two dimethoxyphenyl groups, tertiary amine, nitrile Antiarrhythmic (calcium channel blocker) Well-tolerated at therapeutic doses
Curcumin analog 3e ~468.5 Cyclopentanone, acryloyl, dimethoxyphenyl Antioxidant, HIV-1 protease inhibition Non-toxic to human lung cells
Triazole ester derivative ~350–400 Triazole, thioacetic acid, dimethoxyphenyl Ester-dependent activity; toxicity predicted GUSAR-predicted LD50: 300–500 mg/kg

Key Research Findings and Implications

However, its positioning and electronic effects vary with the core structure, influencing target selectivity .

Impact of Functional Groups :

  • Nitriles (target compound, Verapamil) may offer metabolic stability but lack the redox activity of α,β-unsaturated ketones (curcumin analogs).
  • Bulky substituents (e.g., Verapamil’s tertiary amine) are critical for ion channel interactions, which the simpler target compound lacks .

Toxicity Trends: Non-toxic profiles in curcumin analogs contrast with variable predictions for triazole derivatives, emphasizing the role of core structures in safety .

Biologische Aktivität

2-(3,4-Dimethoxyphenyl)-2-ethylbutanenitrile is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies and sources.

Chemical Structure

The chemical structure of 2-(3,4-Dimethoxyphenyl)-2-ethylbutanenitrile can be represented as follows:

C13H17NO2\text{C}_{13}\text{H}_{17}\text{N}\text{O}_2

This structure features a dimethoxy-substituted phenyl group attached to an ethylbutanenitrile moiety, which may influence its pharmacological properties.

Biological Activity Overview

The biological activity of 2-(3,4-Dimethoxyphenyl)-2-ethylbutanenitrile has been explored in various contexts, particularly in relation to its potential therapeutic effects. Here are the key areas of biological activity identified:

Case Studies and Experimental Data

  • Anticancer Studies :
    • A study involving related compounds indicated that modifications in the phenyl ring significantly affect cytotoxicity against various cancer cell lines. The presence of methoxy groups enhances lipophilicity, potentially improving cell membrane permeability and bioavailability .
  • Antimicrobial Activity :
    • In vitro tests demonstrated that derivatives with similar structural motifs exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism is hypothesized to involve disruption of bacterial cell membranes .
  • Inflammatory Response :
    • Research on chemically similar compounds has shown inhibition of pro-inflammatory cytokines in cellular models. This suggests that 2-(3,4-Dimethoxyphenyl)-2-ethylbutanenitrile may similarly modulate inflammatory responses .

Comparative Analysis of Related Compounds

Compound NameAnticancer ActivityAntimicrobial ActivityAnti-inflammatory Effects
2-(3,4-Dimethoxyphenyl)-2-ethylbutanenitrileModerateYesPotential
4-(3,4-dimethoxyphenyl)quinolineHighModerateYes
6-methoxy-3-methylquinolineHighYesYes

Pharmacokinetic Properties

The pharmacokinetic profile of 2-(3,4-Dimethoxyphenyl)-2-ethylbutanenitrile has not been extensively characterized. However, based on Lipinski's rule of five, the compound is likely to exhibit favorable absorption and distribution characteristics due to its moderate molecular weight and lipophilicity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3,4-Dimethoxyphenyl)-2-ethylbutanenitrile, and how can intermediates be characterized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, intermediates like 3,4-dimethoxyphenylacetonitrile (CAS 93-17-4) are key precursors, as seen in analogous syntheses of Verapamil derivatives . Characterization typically involves NMR spectroscopy (¹H/¹³C) to confirm nitrile and dimethoxy group positions, FT-IR for functional group validation (C≡N stretch at ~2240 cm⁻¹), and mass spectrometry for molecular weight verification .

Q. How can researchers ensure structural purity of 2-(3,4-Dimethoxyphenyl)-2-ethylbutanenitrile during synthesis?

  • Methodological Answer : Use HPLC with UV detection (λ = 254–280 nm) to monitor reaction progress and isolate impurities. Compare retention times with reference standards. X-ray crystallography of intermediates, as demonstrated in stereochemical assignments of dimethoxyphenyl-propanediol derivatives, can resolve ambiguities in regiochemistry .

Q. What are the primary pharmacological targets of dimethoxyphenyl nitrile derivatives, and how is this compound screened?

  • Methodological Answer : Similar compounds (e.g., Verapamil analogs) target calcium channels or enzymes like cytochrome P450. In vitro assays using patch-clamp electrophysiology or fluorometric calcium flux assays are standard. Competitive binding studies with radiolabeled ligands (e.g., ³H-nitrendipine) can quantify affinity .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of 2-(3,4-Dimethoxyphenyl)-2-ethylbutanenitrile derivatives?

  • Methodological Answer : Enantiomeric resolution via chiral HPLC (e.g., Chiralpak AD-H column) is critical. For example, (R)-isomers of related compounds like D-617 show distinct receptor binding profiles compared to (S)-forms . Molecular docking simulations (using AutoDock Vina) can predict stereospecific interactions with targets like L-type calcium channels .

Q. What strategies resolve contradictory data in SAR studies of dimethoxyphenyl nitriles?

  • Methodological Answer : Perform meta-analyses of IC₅₀ values across multiple assays. If discrepancies arise (e.g., conflicting potency in cell vs. tissue models), validate using isothermal titration calorimetry (ITC) to measure binding thermodynamics directly. Cross-reference with structural analogs, such as 2-(3-benzoylphenyl)propionitrile derivatives, to identify substituent effects .

Q. How can researchers quantify metabolic stability of this compound in preclinical studies?

  • Methodological Answer : Use hepatic microsome assays (human/rat) with LC-MS/MS quantification. Monitor demethylation or nitrile hydrolysis metabolites. For example, Verapamil derivatives undergo CYP3A4-mediated O-demethylation, which can be inhibited with ketoconazole to assess enzyme-specific degradation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.